4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a chlorine atom at the 4th position and a carboxylic acid group at the 7th position.
Vorbereitungsmethoden
The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form different imidazoquinoxaline derivatives.
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and various nucleophiles. Major products formed from these reactions include sulfones, hydroxy, phenoxy, and alkylamino derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors, inhibiting their activity . Additionally, it inhibits various kinases, such as SK2, PIM, and IkB kinases, as well as phosphodiesterases like PDE4, PDE9, and PDE10A . These interactions lead to the modulation of cellular signaling pathways, resulting in its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid can be compared with other similar compounds in the imidazoquinoxaline family, such as:
Imidazo[1,2-a]quinoxalines: These compounds also exhibit significant biological activities but differ in their substitution patterns and specific biological targets.
Imidazo[1,2-a]pyridines: Known for their antituberculosis activity, these compounds share a similar imidazo core but differ in their fused ring systems and specific applications.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H6ClN3O2 |
---|---|
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
4-chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-10-9-4-13-5-15(9)8-2-1-6(11(16)17)3-7(8)14-10/h1-5H,(H,16,17) |
InChI-Schlüssel |
JRHOXPZTCLYFIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C3=CN=CN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.